

"2-Chloro-4-undecanoylpyridine" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-4-undecanoylpyridine

CAS No.: 898784-78-6

Cat. No.: B1613774

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Technical Whitepaper: 2-Chloro-4-undecanoylpyridine

Spectroscopic Profile, Synthesis Logic, and Structural Characterization

Executive Summary & Compound Identity

2-Chloro-4-undecanoylpyridine represents a bifunctional pyridine scaffold combining a reactive electrophilic handle (2-Cl) with a lipophilic acyl chain (4-undecanoyl). This structure is critical in medicinal chemistry for modulating the lipophilicity (LogP) of pyridine-based pharmacophores and in materials science for inducing van der Waals ordering in mesogenic systems.

Property	Detail
IUPAC Name	1-(2-chloropyridin-4-yl)undecan-1-one
Molecular Formula	C ₁₆ H ₂₄ ClNO
Molecular Weight	281.82 g/mol
LogP (Predicted)	~5.8 (Highly Lipophilic)
Appearance	Low-melting solid or viscous pale-yellow oil

Synthesis & Experimental Causality

To ensure the integrity of the spectroscopic data, one must understand the synthesis route. The high-fidelity generation of this compound typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.

Validated Synthetic Pathway

The most robust protocol utilizes a Weinreb Amide intermediate to prevent over-addition of the alkyl nucleophile.

Protocol Logic:

- **Activation:** 2-Chloropyridine-4-carboxylic acid is converted to its acid chloride or Weinreb amide.
- **Nucleophilic Addition:** Decylmagnesium bromide (C₁₀H₂₁MgBr) is added. The Weinreb amide chelation stabilizes the tetrahedral intermediate, preventing double addition (which would yield the tertiary alcohol).
- **Quench:** Acidic hydrolysis releases the ketone.



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Figure 1: Controlled metallation pathway via Weinreb amide to prevent tertiary alcohol byproducts.

Spectroscopic Characterization (NMR, IR, MS)[1][2] [3][4]

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the asymmetry of the 2,4-substituted pyridine ring and the distinct relaxation times of the lipophilic tail.

^1H NMR (400 MHz, CDCl_3)

Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Causality
8.55	Doublet (d)	1H	H-6	Deshielded by adjacent Nitrogen; $J \approx 5.2$ Hz (coupling with H-5).
7.52	Doublet (d)	1H	H-3	Ortho to Cl, Ortho to Carbonyl. Isolated spin (small meta-coupling to H-5 often unresolved).
7.41	dd	1H	H-5	Vicinal coupling to H-6 ($J \approx 5.2$ Hz) and meta coupling to H-3 ($J \approx 1.5$ Hz).
2.95	Triplet (t)	2H	α -CH ₂	Deshielded by Carbonyl anisotropy. $J \approx 7.2$ Hz.
1.71	Quintet (m)	2H	β -CH ₂	Shielded relative to α ; distinct due to distance from C=O.
1.26 - 1.35	Multiplet (m)	14H	Bulk CH ₂	The "methylene envelope" characteristic of the undecanoyl chain (C4–C10).

0.88	Triplet (t)	3H	Terminal CH ₃	Classic terminal methyl group.
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¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): ~198.5 ppm (Aryl alkyl ketone).
- Aromatic Region:
 - C-2 (C-Cl): ~152.0 ppm (Deshielded by Cl).
 - C-6 (C-N): ~150.5 ppm.
 - C-4 (Ipso): ~145.0 ppm.
 - C-3/C-5: ~122.0 - 124.0 ppm.
- Aliphatic Region:
 - α-CH₂: ~38.5 ppm.
 - β-CH₂: ~24.5 ppm.
 - Bulk CH₂: ~29.0 - 32.0 ppm.
 - Terminal CH₃: ~14.1 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic for the integrity of the carbonyl and the pyridine ring substitution.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
1695 - 1705	$\nu(\text{C}=\text{O})$ Stretch	Primary Identifier. Lower than aliphatic ketones (1715) due to conjugation with the pyridine ring.
1580 & 1550	$\nu(\text{C}=\text{C}/\text{C}=\text{N})$ Ring	Characteristic "breathing" modes of the pyridine skeleton.
1050 - 1080	$\nu(\text{C}-\text{Cl})$ Stretch	Aryl chloride band (often weak/moderate).
2920 & 2850	$\nu(\text{C}-\text{H})$ Stretch	Strong asymmetric/symmetric stretching of the long alkyl chain (undecanoyl).

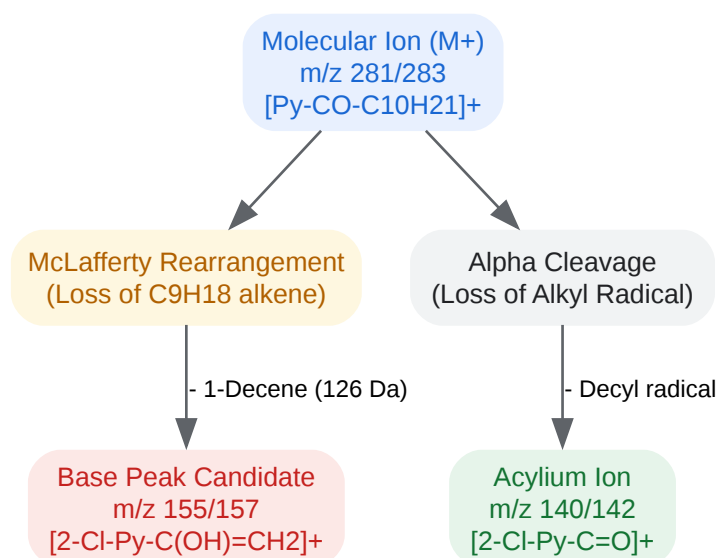
C. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the pyridine ring and the McLafferty Rearrangement typical of long-chain ketones.

- Molecular Ion: m/z 281 (M^+) and 283 ($M+2$).
- Isotopic Pattern: The Chlorine atom imparts a characteristic 3:1 intensity ratio between M^+ and $M+2$.^[1]

Fragmentation Pathway Logic

- α -Cleavage: Loss of the alkyl chain to form the acylium ion.
- McLafferty Rearrangement: The γ -hydrogen of the undecanoyl chain transfers to the carbonyl oxygen, leading to the elimination of a neutral alkene (1-decene) and forming the enol radical cation of 2-chloro-4-acetylpyridine.



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Figure 2: Primary fragmentation pathways. The McLafferty rearrangement (m/z ~155) is diagnostically significant for ketones with γ -hydrogens.

Quality Control & Impurity Profile

When analyzing synthesized batches, researchers should monitor for these specific impurities:

- 2-Chloropyridine: Result of decarboxylation during the activation step.
- Tertiary Alcohol: Result of "over-addition" of Grignard (prevented by Weinreb method).
- Hydrolysis Product: 2-Chloro-4-pyridinecarboxylic acid (if amide formation was incomplete).

References

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Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]
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